N1-Methyl-arabinoadenosine

nucleoside analog structural biology medicinal chemistry

Generic adenosine analogs suffer from poor metabolic stability and off-target A2a-mediated vasodilation, complicating cardiovascular and neuroprotection studies. N1-Methyl-arabinoadenosine solves this through two key modifications: • N1-methylation + arabinose sugar → selective A1 agonism (Ki 29 nM) with >88-fold selectivity over A2a/A3 subtypes • Enhanced resistance to adenosine deaminase vs. ribose-containing analogs • Validated benchmark for SAR studies and GPCR biased signaling research Supplied with documented purity and storage stability for reproducible ex vivo/in vivo results.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B15583527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-arabinoadenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7-,8+,11-/m1/s1
InChIKeyGFYLSDSUCHVORB-ICQCTTRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-arabinoadenosine: A1 Adenosine Receptor Agonist


N1-Methyl-arabinoadenosine (N1-Me-ara-A) is a synthetically modified purine nucleoside analog with the molecular formula C11H15N5O4 and a molecular weight of 281.27 g/mol . The compound is structurally defined by an arabinose sugar moiety conjugated to an adenine base that is methylated at the N1 position . This specific modification distinguishes it from the parent compound, arabinoadenosine (ara-A, vidarabine), and from other N1-methylated adenosine analogs. The compound is commercially available as a research-use-only nucleoside antimetabolite for investigating mechanisms of DNA synthesis inhibition and apoptosis in lymphoid malignancy models .

Selectivity Selective adenosine A1 receptor agonist
Modification N1-methyl + arabinose dual modification for metabolic stability
Workflow Supports A1-mediated signaling pathway interrogation

N1-Methyl-arabinoadenosine vs. Generic Purine Nucleosides


Generic substitution with closely related analogs such as arabinoadenosine (ara-A) or N1-methyladenosine cannot be assumed. While all three are adenosine derivatives, the combination of an N1-methyl group on the base and an arabinose sugar (as opposed to ribose or deoxyribose) in N1-Methyl-arabinoadenosine is a unique structural feature [1]. This dual modification fundamentally alters its recognition by metabolic enzymes (e.g., adenosine deaminase, kinases) and its subsequent incorporation into nucleic acids . Consequently, its mechanism of action—specifically, the inhibition of DNA synthesis and induction of apoptosis in certain cancer models—cannot be extrapolated from data on ara-A, which primarily acts as a viral DNA polymerase inhibitor [2]. Similarly, N1-methyladenosine is a naturally occurring RNA modification with distinct biological roles unrelated to the antimetabolite activity of this synthetic analog [3]. Therefore, the procurement of this specific compound is mandatory for replicating studies that rely on its unique stereoelectronic properties.

Target N1-Methyl-arabinoadenosine
Generic Substitute Adenosine, vidarabine
Receptor Selectivity High A1 selectivity may shift significantly
Subtype Profile Pan-adenosine receptor activity may confound interpretation
Metabolic Stability N1-methyl and arabinose may resist deamination
Degradation Rapid deamination and shorter in vitro half-life

N1-Methyl-arabinoadenosine: Quantitative Differentiation Evidence


A1 Receptor Binding Affinity vs. Endogenous Agonist

N1-Methyl-arabinoadenosine contains an arabinose sugar in the 2'-endo conformation, whereas N1-methyladenosine and its 2'-O-methyl or 3'-deoxy derivatives contain ribose or modified ribose sugars. This difference in sugar stereochemistry is critical for enzymatic recognition and biological activity . The molecular formula for N1-Methyl-arabinoadenosine is C11H15N5O4 (MW 281.27), while 3'-Deoxy-N1-methyladenosine is C11H15N5O3 (MW 265.27), reflecting the loss of a hydroxyl group . This fundamental structural difference precludes substitution.

A1 Binding Affinity
Cross-study comparable
Ki 29 nM (rabbit A1) vs adenosine ~70 nM (human A1)
Supports A1 receptor occupancy context
Cross-species inference, requires human receptor validation
nucleoside analog structural biology medicinal chemistry

A1 Selectivity Over A2a and A3 Receptors

For research procurement and inventory planning, N1-Methyl-arabinoadenosine demonstrates defined stability under standard conditions. The compound is stable as a powder at -20°C for up to 3 years . When dissolved, stability is reduced to 6 months at -80°C . This is a typical profile for purine nucleoside analogs, but it provides a verifiable, vendor-specified baseline for laboratory management.

A1 Selectivity
Class-level inference
≥88-fold over A3, ≥129-fold over A2a
Supports A1-selective pathway interrogation
Rabbit receptor panel, human selectivity may differ
compound stability storage inventory management

Chemical Purity and Storage Stability

N1-Methyl-arabinoadenosine is classified as a purine nucleoside analog with broad antitumor activity, specifically targeting indolent lymphoid malignancies . Its anticancer mechanism is reported to rely on the inhibition of DNA synthesis and the induction of apoptosis . This mechanism is a class-level inference for purine nucleoside analogs, distinguishing it from antiviral nucleoside analogs like ara-A, which primarily inhibits viral DNA polymerase [1].

Purity & Stability
Vendor-reported
≥98% HPLC purity; powder -20°C 3 yr, solution -80°C 1 yr
Supports batch consistency in biological assays
Vendor specification, independent QC recommended
cancer research apoptosis DNA synthesis inhibition lymphoid malignancy

N1-Methyl-arabinoadenosine: Key Research Applications


A1 Activation in Cardiovascular and Neuroprotection

This compound is most appropriately procured for in vitro studies designed to evaluate the antiproliferative effects of purine nucleoside antimetabolites in cell lines derived from indolent lymphoid malignancies. Its reported mechanism of inhibiting DNA synthesis and inducing apoptosis aligns with this application .

GPCR Biased Signaling in Analgesic Models

The compound's unique structure—combining an N1-methylated adenine base with an arabinose sugar—makes it a valuable tool for studying the metabolic pathways and biological functions of modified nucleosides within cells, particularly concerning RNA stability and function [1].

Reference Standard for A1 Agonist Development

In epitranscriptomics research, this synthetic arabinose-containing analog can serve as a valuable negative control or structural comparator when investigating the biological roles and recognition of naturally occurring N1-methyladenosine (m1A) modifications in RNA, as it differs in both sugar moiety and biological context [2].

Modified Nucleoside Tools for Epitranscriptomics

For studies that require a specific purine nucleoside analog with a defined chemical structure (CAS 685880-77-7) and established storage parameters (stable as powder at -20°C for 3 years), procuring this compound ensures experimental reproducibility and consistency across research groups .

Application
Selection Property
Validation Focus
A1 cardioprotective & neuronal signaling studies
A1-selective agonist for model-response studies
Off-target vasodilation and tissue perfusion endpoints
GPCR biased signaling in pain research models
A1-biased signaling pathway dissection
A1 vs A3 mast cell degranulation endpoint separation
Reference standard for A1 agonist SAR
Benchmark A1 selectivity profile
Receptor subtype selectivity verification
Epitranscriptomic chemical biology tool
Modified nucleoside with N1-methyl & arabinose
RNA modification pattern reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-Methyl-arabinoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.